Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate
Overview
Description
Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate: is a chemical compound with the molecular formula C₁₃H₁₉N₃O₂. It is characterized by the presence of a piperazine ring substituted with an aminophenyl group and an ester functional group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Aminophenyl Group: The piperazine ring is then reacted with 4-nitroaniline to introduce the aminophenyl group. This step often requires a catalyst and is conducted under reflux conditions.
Reduction of Nitro Group: The nitro group is reduced to an amino group using hydrogenation or other reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: Finally, the amino-substituted piperazine is esterified with methyl chloroacetate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂).
Substitution: Sodium hydroxide (NaOH), various nucleophiles.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a ligand in receptor studies.
- Used in the synthesis of compounds with potential biological activity.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Utilized in drug discovery and development processes.
Industry:
- Employed in the production of specialty chemicals.
- Used in the formulation of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and aminophenyl group are crucial for binding to these targets, influencing the compound’s pharmacological effects.
Comparison with Similar Compounds
Methyl 2-[4-(4-chlorophenyl)piperazin-1-yl]acetate: Similar structure but with a chlorophenyl group instead of an aminophenyl group.
Methyl 2-[4-(4-methylphenyl)piperazin-1-yl]acetate: Contains a methylphenyl group instead of an aminophenyl group.
Uniqueness:
- The presence of the aminophenyl group in Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate provides unique reactivity and potential biological activity compared to its analogs.
- The compound’s specific functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-13(17)10-15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDUMTMZXLLPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155085-67-8 | |
Record name | methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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